HA Peptide

Descripción general

Descripción

El péptido de hemaglutinina de la influenza es una proteína viral unida a la membrana que desempeña un papel crítico en el ciclo de vida del virus de la influenza. Es responsable de unir el virus a la célula que está siendo infectada y facilitar la entrada del material genético viral en la célula huésped . La hemaglutinina es una glicoproteína antigénica que se encuentra en la superficie de los virus de la influenza y es conocida por su capacidad de causar la aglutinación de los glóbulos rojos in vitro .

Aplicaciones Científicas De Investigación

El péptido de hemaglutinina de la influenza tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como sistema modelo para estudiar el plegamiento de proteínas, la estabilidad y las interacciones.

Biología: Desempeña un papel crucial en la comprensión de los mecanismos de entrada viral y las interacciones huésped-patógeno.

Medicina: Objetivo en el desarrollo de vacunas y fármacos antivirales.

Industria: Utilizado en la producción de vacunas contra la influenza y ensayos diagnósticos.

Mecanismo De Acción

El mecanismo de acción del péptido de hemaglutinina de la influenza implica la unión a residuos de ácido siálico en la superficie de las células huésped, seguido de la endocitosis. Una vez dentro del endosoma, el ambiente ácido desencadena cambios conformacionales en la proteína de hemaglutinina, lo que lleva a la fusión de la envoltura viral con la membrana endosómica. Este evento de fusión permite la liberación del material genético viral en el citoplasma de la célula huésped, iniciando la replicación viral .

Compuestos Similares:

Neuraminidasa: Otra glicoproteína de superficie del virus de la influenza que facilita la liberación de nuevas partículas virales de las células infectadas.

Proteínas de Fusión: Proteínas de otros virus, como la proteína de fusión (F) del virus respiratorio sincitial (RSV), que también median la fusión de membranas durante la entrada viral.

Singularidad: El péptido de hemaglutinina de la influenza es único en su capacidad de sufrir cambios conformacionales dependientes del pH que facilitan la fusión de membranas. Esta propiedad es explotada por el virus para asegurar una entrada eficiente en las células huésped. Además, la diversidad de secuencias de la hemaglutinina permite que el virus eluda las respuestas inmunitarias del huésped, convirtiéndolo en un objetivo desafiante para el desarrollo de vacunas .

Análisis Bioquímico

Biochemical Properties

The HA peptide initiates infection by binding to cell surface receptors and inducing membrane fusion . The fusion capacity of the this compound depends on cleavage activation by host proteases . It interacts with various enzymes and proteins, including endosomal escape domain (uEED), which enhances endosomal escape . The this compound also binds to hyaluronan (HA), a member of the glycosaminoglycan family .

Cellular Effects

The this compound has profound effects on various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For instance, it plays a critical role in the pathogenicity of influenza A viruses, influencing cell proliferation and migration, angiogenesis, and inflammation .

Molecular Mechanism

The this compound exerts its effects at the molecular level through several mechanisms. It binds to biomolecules, inhibits or activates enzymes, and changes gene expression . The this compound undergoes irreversible structural changes to cause membrane fusion . This process is triggered by low pH, which is common in endosomes, the sites of influenza virus uncoating .

Temporal Effects in Laboratory Settings

Over time, the effects of the this compound can change in laboratory settings. The this compound exhibits stability, but can also undergo degradation . Long-term effects on cellular function have been observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of the this compound can vary with different dosages in animal models . At certain threshold levels, the this compound can exhibit toxic or adverse effects . For instance, high doses of the this compound can lead to severe pneumonia in mouse and non-human primate models .

Metabolic Pathways

The this compound is involved in several metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels . For instance, the this compound is a part of the glucuronic acid biosynthetic pathway, linking HA synthesis to glucose metabolism .

Transport and Distribution

The this compound is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, and can affect its localization or accumulation . The transport of the this compound across tissue boundaries is facilitated by protein transduction sequences .

Subcellular Localization

The subcellular localization of the this compound can affect its activity or function . It can be directed to specific compartments or organelles by targeting signals or post-translational modifications . For instance, the this compound has been observed in the cytoplasm, membrane, and pan-cellular locations .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La preparación del péptido de hemaglutinina de la influenza implica la síntesis de sus cadenas polipeptídicas, que luego se pliegan y ensamblan en la estructura trimérica funcional. Las rutas sintéticas normalmente implican técnicas de síntesis de péptidos en fase sólida (SPPS), donde los aminoácidos se añaden secuencialmente a una cadena de péptidos en crecimiento anclada a una resina sólida. Las condiciones de reacción incluyen el uso de reactivos de acoplamiento como la N,N'-diisopropilcarbodiimida (DIC) y la hidroxi-benzotriazol (HOBt) para facilitar la formación del enlace peptídico .

Métodos de Producción Industrial: La producción industrial del péptido de hemaglutinina de la influenza a menudo implica la tecnología del ADN recombinante. El gen que codifica la proteína de hemaglutinina se inserta en un vector de expresión, que luego se introduce en una línea celular huésped como Escherichia coli o células de insecto. Las células huésped se cultivan en biorreactores y la proteína de hemaglutinina expresada se purifica utilizando técnicas cromatográficas .

Análisis De Reacciones Químicas

Tipos de Reacciones: El péptido de hemaglutinina de la influenza experimenta diversas reacciones químicas, entre ellas:

Oxidación: El péptido puede sufrir reacciones de oxidación, en particular en los residuos de metionina y cisteína, lo que lleva a la formación de sulfóxidos y disulfuros.

Reducción: Los enlaces disulfuro dentro del péptido pueden reducirse a grupos tiol libres utilizando agentes reductores como el ditiotreitol (DTT).

Reactivos y Condiciones Comunes:

Oxidación: El peróxido de hidrógeno (H2O2) se utiliza comúnmente como agente oxidante.

Reducción: Se utilizan el ditiotreitol (DTT) o la tris(2-carboxietil)fosfina (TCEP) como agentes reductores.

Sustitución: La mutagénesis dirigida al sitio se realiza utilizando la reacción en cadena de la polimerasa (PCR) con cebadores específicos.

Principales Productos Formados:

Oxidación: Formación de sulfóxido de metionina y enlaces disulfuro.

Reducción: Formación de grupos tiol libres.

Sustitución: Péptidos mutantes con secuencias de aminoácidos alteradas.

Comparación Con Compuestos Similares

Neuraminidase: Another surface glycoprotein of the influenza virus that facilitates the release of newly formed viral particles from infected cells.

Fusion Proteins: Proteins from other viruses, such as the fusion (F) protein of respiratory syncytial virus (RSV), which also mediate membrane fusion during viral entry.

Uniqueness: Influenza hemagglutinin peptide is unique in its ability to undergo pH-dependent conformational changes that facilitate membrane fusion. This property is exploited by the virus to ensure efficient entry into host cells. Additionally, the sequence diversity of hemagglutinin allows the virus to evade host immune responses, making it a challenging target for vaccine development .

Propiedades

IUPAC Name |

(3S)-3-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-[[(2S)-1-[[(1S)-1-carboxyethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C53H67N9O17/c1-27(2)44(52(77)62-21-5-7-41(62)50(75)59-38(25-42(66)67)47(72)56-36(45(70)55-28(3)53(78)79)23-30-10-16-33(64)17-11-30)60-48(73)39(26-43(68)69)57-46(71)37(24-31-12-18-34(65)19-13-31)58-49(74)40-6-4-20-61(40)51(76)35(54)22-29-8-14-32(63)15-9-29/h8-19,27-28,35-41,44,63-65H,4-7,20-26,54H2,1-3H3,(H,55,70)(H,56,72)(H,57,71)(H,58,74)(H,59,75)(H,60,73)(H,66,67)(H,68,69)(H,78,79)/t28-,35-,36-,37-,38-,39-,40-,41-,44-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVLSXIKZNLPZJJ-TXZCQADKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N1CCCC1C(=O)NC(CC(=O)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(C)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C4CCCN4C(=O)C(CC5=CC=C(C=C5)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CC5=CC=C(C=C5)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C53H67N9O17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00437019 | |

| Record name | Influenza Hemagglutinin (HA) Peptide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00437019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1102.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92000-76-5 | |

| Record name | Influenza Hemagglutinin (HA) Peptide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00437019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Influenza Hemagglutinin (HA) peptide interact with its target, the major histocompatibility complex class II (MHCII) molecule?

A1: HA peptide binds to the peptide-binding groove of MHCII molecules. This interaction is crucial for the presentation of this compound to T cell receptors (TCRs) on CD4+ T cells, initiating an immune response. [, ] The specific interactions between the this compound and the MHCII molecule are influenced by the amino acid sequences of both the peptide and the MHCII molecule. [, ]

Q2: Can you describe the structural features of the this compound that are important for binding to MHCII?

A2: The affinity of this compound for MHCII is influenced by specific amino acid residues that serve as anchor points within the peptide-binding groove. [, ] These anchor residues interact with pockets within the MHCII molecule. [] Additionally, the overall conformation of the this compound within the binding groove, which can be affected by amino acid substitutions, also influences TCR recognition. []

Q3: Is the binding of this compound to MHCII sufficient for T cell activation?

A3: While necessary, binding of the this compound to MHCII is not sufficient for T cell activation. The TCR on the surface of the T cell must also interact with the this compound-MHCII complex. [, , ] This interaction is highly specific, and even small changes in the this compound sequence or the MHCII molecule can affect TCR recognition. [, ]

Q4: Have any studies investigated the structure of the this compound-MHCII-TCR complex?

A4: Yes, X-ray crystallography studies have determined the structure of the complex formed between the HA1.7 TCR, HLA-DR1 (an MHCII molecule), and the this compound. [] This structure revealed key interactions between the TCR and both the this compound and the MHCII molecule, providing insights into the molecular basis of T cell recognition.

Q5: Does the sequence of the MHCII molecule influence the immune response to this compound?

A5: Yes, MHCII molecules exhibit polymorphism, meaning there are variations in their peptide-binding groove amino acid sequences. [, ] These variations influence the affinity of different this compound variants for the MHCII molecule and can affect the repertoire of T cells that can recognize the complex. [, ] For example, a study showed that while a specific TCR was cross-reactive for HA presented by both DR1 and DR4 MHCII molecules, other HA-specific TCRs were sensitive to these changes. []

Q6: Is there a way to enhance the stability of the this compound-MHCII complex for research or therapeutic purposes?

A6: Yes, researchers have successfully stabilized the complex by covalently linking the this compound to the TCR. [] This approach increases the local concentration of the interacting proteins once the peptide is loaded onto the MHC molecule, enhancing complex stability.

Q7: What are the typical applications of synthetic HA peptides in research?

A7: Synthetic HA peptides are frequently used: * To generate antibodies specific to HA, which are valuable tools for research and diagnostics. [, ]* To investigate the immune response to influenza infection, including the identification of T cell epitopes. [, , ]* As a model system for studying peptide-MHC interactions and T cell recognition. [, , ]

Q8: Are there any techniques for isolating and characterizing this compound-specific T cells?

A8: Yes, MHC class II tetramers loaded with specific HA peptides have been successfully used to identify and quantify this compound-specific CD4+ T cells from peripheral blood. [] This approach allows researchers to track the immune response to influenza infection or vaccination.

Q9: Can you describe an example of using this compound to develop an immunoassay?

A9: Researchers have successfully developed an enzyme-multiplied immunoassay technique (EMIT) based on the conjugation of a cysteine-modified this compound to glucose-6-phosphate dehydrogenase, a reporter enzyme. [] This assay demonstrated high sensitivity for detecting this compound and shows promise for broader applications in detecting biotoxins and infectious diseases.

Q10: What analytical techniques are commonly used to study this compound and its interactions?

A10: Several analytical methods are employed to study this compound:* High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are used to determine the purity and molecular weight of synthesized HA peptides. [, ]* Circular dichroism (CD) spectroscopy is applied to analyze the secondary structure of HA peptides and monitor conformational changes upon interaction with other molecules or under different conditions. [, ]* Fluorescence spectroscopy is used to study the interaction of HA peptides with lipid membranes, providing information about peptide binding, insertion, and membrane disruption. [, ]* Surface plasmon resonance (SPR) is a valuable tool for real-time monitoring of interactions between this compound and its binding partners, such as MHC molecules, antibodies, or antiviral agents. [, ]

Q11: What is the significance of studying the immunogenicity of this compound?

A11: Understanding how the immune system responds to this compound is crucial for vaccine development. [] Factors like peptide length, sequence variations, and the presence of adjuvants can impact the type and strength of the immune response elicited by this compound. [, , , , ]

Q12: Are there any concerns regarding the stability of this compound under different conditions?

A13: The stability of this compound can be influenced by factors like pH, temperature, and the presence of enzymes. [] Specific formulations and storage conditions may be necessary to maintain its integrity and prevent degradation. []

Q13: What ethical considerations are associated with research involving this compound and influenza viruses?

A14: Ethical considerations involve ensuring responsible research practices when working with influenza viruses, especially highly pathogenic strains. [] Adherence to biosafety guidelines, appropriate containment procedures, and ethical review board approval are essential. []

Q14: Are there environmental concerns related to the production, use, and disposal of this compound and related materials?

A15: While HA peptides themselves may not pose significant environmental risks, the production and disposal of materials used in their synthesis, formulation, and administration should adhere to environmental regulations. [] Implementing green chemistry principles and responsible waste management strategies can minimize the environmental impact. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

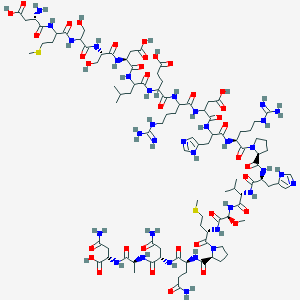

![(4S)-4-[[2-[[(1R,6R,12S,15S,18S,21S,24S,27S,30S,33S,36S,39S,42R,47R,50S,53S,56S,59S,62S,65S,68S,71S,74R,77S,80S,83S,88R)-88-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]-6-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-47-[[(1S)-3-amino-1-carboxy-3-oxopropyl]carbamoyl]-53-(2-amino-2-oxoethyl)-62-(3-amino-3-oxopropyl)-24,56-bis(2-carboxyethyl)-12,71,80-tris(hydroxymethyl)-33,50,65-tris[(4-hydroxyphenyl)methyl]-15-(1H-imidazol-5-ylmethyl)-27,83-dimethyl-18,30,36,59,68-pentakis(2-methylpropyl)-7,10,13,16,19,22,25,28,31,34,37,40,49,52,55,58,61,64,67,70,73,76,79,82,85,87-hexacosaoxo-21,39,77-tri(propan-2-yl)-3,4,44,45,90,91-hexathia-8,11,14,17,20,23,26,29,32,35,38,41,48,51,54,57,60,63,66,69,72,75,78,81,84,86-hexacosazabicyclo[72.11.7]dononacontane-42-carbonyl]amino]acetyl]amino]-5-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[(2S)-2-[[(2S)-6-amino-1-[[(1S)-1-carboxyethyl]amino]-1-oxohexan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B549867.png)

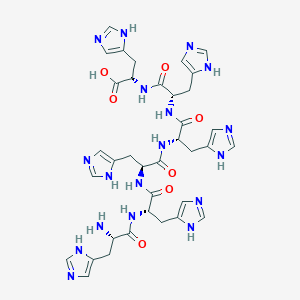

![(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]-N-[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]pyrrolidine-2-carboxamide](/img/structure/B549875.png)

![(2S)-N-[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S,3R)-1-[[(2S)-4-amino-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]butanediamide](/img/structure/B549908.png)